molecular formula C25H44N14O8 B14667734 Capstat CAS No. 37280-35-6

Capstat

Cat. No.: B14667734
CAS No.: 37280-35-6
M. Wt: 668.7 g/mol
InChI Key: JNIIDKODPGHQSS-MPSMQSNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capstat is a compound known for its applications in various fields, including veterinary medicine. It is primarily used as an ectoparasiticide, which means it is effective in controlling parasites like fleas on animals. The active ingredient in this compound is nitenpyram, which belongs to the chemical class of neonicotinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitenpyram involves several steps, starting from basic organic compounds. The process typically includes nitration, reduction, and cyclization reactions. The specific conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of nitenpyram is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards for pharmaceutical-grade compounds .

Chemical Reactions Analysis

Types of Reactions

Nitenpyram undergoes several types of chemical reactions, including:

    Oxidation: Nitenpyram can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the nitro group present in the compound.

    Substitution: Halogenation and other substitution reactions can be performed to create derivatives of nitenpyram.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of nitenpyram, which can have different pharmacological properties and applications .

Scientific Research Applications

Capstat has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying neonicotinoid chemistry and its interactions with other chemicals.

    Biology: Investigated for its effects on insect physiology and its potential use in controlling pest populations.

    Medicine: Explored for its potential use in treating parasitic infections in animals.

    Industry: Used in the development of new ectoparasiticides and related products.

Mechanism of Action

Nitenpyram, the active ingredient in Capstat, works by binding to and inhibiting insect-specific nicotinic acetylcholine receptors. This interference with nerve transmission leads to the death of adult fleas. Nitenpyram does not inhibit acetylcholinesterase, making it specific to insects and safe for use in animals .

Comparison with Similar Compounds

Similar Compounds

    Imidacloprid: Another neonicotinoid used as an insecticide.

    Thiamethoxam: Known for its broad-spectrum insecticidal properties.

    Acetamiprid: Used in agriculture for pest control.

Uniqueness

Capstat (nitenpyram) is unique in its rapid action and specificity for adult fleas. Unlike some other neonicotinoids, it does not have long-lasting effects, making it suitable for quick, short-term treatment of flea infestations .

Properties

CAS No.

37280-35-6

Molecular Formula

C25H44N14O8

Molecular Weight

668.7 g/mol

IUPAC Name

(3S)-3,6-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide

InChI

InChI=1S/C25H44N14O8/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47)/b15-9-/t11-,12-,13+,14-,16-,18-/m0/s1

InChI Key

JNIIDKODPGHQSS-MPSMQSNBSA-N

Isomeric SMILES

C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N

Canonical SMILES

C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N

Origin of Product

United States

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